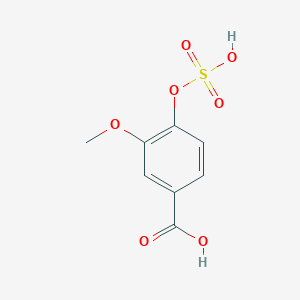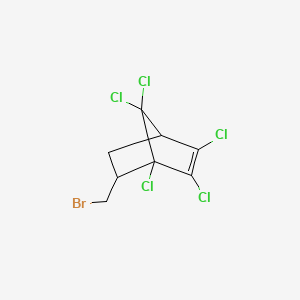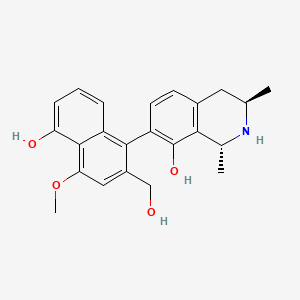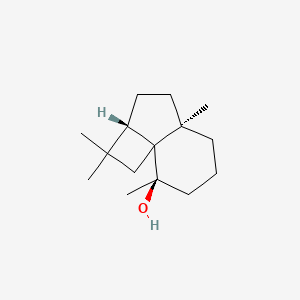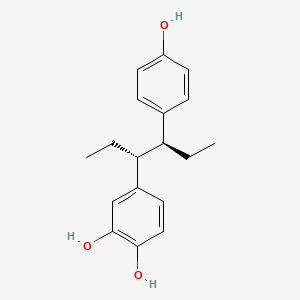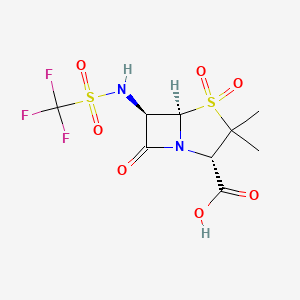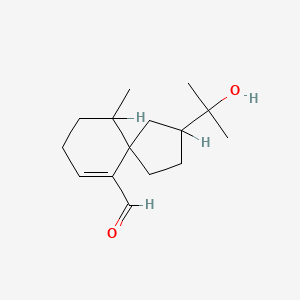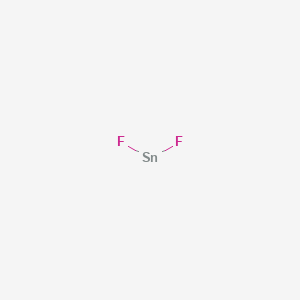
Tin(II) fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannous fluoride, also known as tin(II) fluoride, is a chemical compound with the formula SnF₂. It is a colorless solid that is commonly used as an ingredient in toothpaste for its ability to prevent cavities and dental erosion. Stannous fluoride was introduced commercially in 1956 as an alternative to sodium fluoride for the prevention of tooth decay .
Mechanism of Action
Target of Action
Stannous fluoride, a compound commonly used in toothpastes, primarily targets dental enamel and the microbial composition of the dental biofilm . It is used for the prevention of gingivitis, dental infections, cavities, and to relieve dental hypersensitivity .
Mode of Action
Stannous fluoride interacts with its targets by promoting enamel mineralization, reducing gingival inflammation and bleeding, and modulating the microbial composition of the dental biofilm . It exerts both bactericidal and bacteriostatic properties . Stannous fluoride has been shown to manage and prevent dental caries and gingivitis .
Biochemical Pathways
Stannous fluoride affects the biochemical pathways related to enamel mineralization and microbial composition of the dental biofilm . It has been shown to manage and prevent dental caries and gingivitis by promoting enamel mineralization . It also reduces gingival inflammation and bleeding through its potential broad-spectrum antibiotic effect . Furthermore, it modulates the microbial composition of the dental biofilm .
Pharmacokinetics
The pharmacokinetics of fluoride are primarily governed by pH and storage in bone . Hydrofluoric acid (HF) diffuses across cell membranes far more easily than fluoride ion . .
Result of Action
The use of a stannous-containing sodium fluoride dentifrice primarily leads to an increase in health-associated commensal species and decrease in pathogenic species . Notably, there is a marked reduction in representative species associated with periodontitis and caries following treatment . It also provides an anti-erosive action on tooth enamel .
Action Environment
The action of stannous fluoride is influenced by environmental factors such as pH . The anti-erosion and anti-adherent efficacy of fluoride and stannous solutions are impacted by the pH of the environment . Stannous fluoride adheres to the surface of tooth enamel and forms a protective layer that is able to shield enamel from the effects of erosive acids .
Biochemical Analysis
Biochemical Properties
Stannous fluoride plays a significant role in biochemical reactions, particularly in the oral cavity. It promotes enamel mineralization, reduces gingival inflammation, and has broad-spectrum antibiotic effects. Stannous fluoride interacts with various enzymes, proteins, and other biomolecules in the dental biofilm. It modulates the microbial composition of the biofilm, thereby reducing the prevalence of pathogenic bacteria that cause dental caries and gingivitis . The interaction of stannous fluoride with these biomolecules is crucial for its therapeutic efficacy.
Cellular Effects
Stannous fluoride influences various types of cells and cellular processes. In the oral cavity, it affects the epithelial cells of the gingiva and the cells within the dental biofilm. Stannous fluoride reduces gingival inflammation and bleeding by modulating the immune response and reducing the activity of pro-inflammatory cytokines . It also promotes the remineralization of enamel by enhancing the deposition of calcium and phosphate ions. These cellular effects contribute to the overall health of the oral cavity and the prevention of dental diseases.
Molecular Mechanism
The molecular mechanism of stannous fluoride involves several key processes. Stannous fluoride binds to the enamel surface and forms a protective layer that resists acid attacks from bacterial metabolism. It also inhibits the activity of enzymes such as glucosyltransferase, which are involved in the formation of dental plaque . Additionally, stannous fluoride has bactericidal and bacteriostatic properties, which help in controlling the growth of pathogenic bacteria in the oral cavity. These molecular interactions are essential for the preventive and therapeutic effects of stannous fluoride.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of stannous fluoride have been observed to change over time. Stannous fluoride is stable in non-aqueous formulations, but it can degrade in the presence of moisture, leading to the formation of stannic ions, which are less effective . Long-term studies have shown that the benefits of stannous fluoride, such as reduced gingival bleeding and plaque levels, can be observed as early as two weeks of use . The stability and efficacy of stannous fluoride can be influenced by factors such as formulation and storage conditions.
Dosage Effects in Animal Models
The effects of stannous fluoride vary with different dosages in animal models. At low doses, stannous fluoride has been shown to be effective in preventing dental caries and reducing gingival inflammation. At high doses, stannous fluoride can have toxic effects, including gastrointestinal disturbances and systemic toxicity . It is important to determine the optimal dosage that provides therapeutic benefits without causing adverse effects.
Metabolic Pathways
Stannous fluoride is involved in several metabolic pathways in the oral cavity. It interacts with enzymes such as glucosyltransferase and amylase, which are involved in the metabolism of carbohydrates and the formation of dental plaque . Stannous fluoride also affects the metabolic flux of calcium and phosphate ions, promoting the remineralization of enamel. These interactions are crucial for the preventive effects of stannous fluoride on dental caries and gingivitis.
Transport and Distribution
Stannous fluoride is transported and distributed within the oral cavity through saliva. It binds to the enamel surface and forms a protective layer that resists acid attacks. Stannous fluoride also interacts with transporters and binding proteins in the dental biofilm, which help in its localization and accumulation at the site of action . The distribution of stannous fluoride within the oral cavity is essential for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of stannous fluoride is primarily at the enamel surface and within the dental biofilm. Stannous fluoride forms a protective layer on the enamel surface, which helps in preventing acid attacks and promoting remineralization . It also interacts with bacterial cells within the dental biofilm, inhibiting their growth and reducing the formation of dental plaque. The subcellular localization of stannous fluoride is crucial for its preventive and therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Stannous fluoride can be synthesized by dissolving stannous oxide in aqueous hydrogen fluoride:
SnO+2HF→SnF2+H2O
This reaction is typically carried out at room temperature .
Industrial Production Methods: An industrial method involves the reaction of tin powder with copper(II) fluoride:
Sn+CuF2→SnF2+Cu
This method is preferred for its simplicity, high yield, and purity of the product .
Types of Reactions:
Oxidation: Stannous fluoride can be oxidized to stannic fluoride (SnF₄).
Reduction: It can be reduced back to tin metal.
Substitution: Stannous fluoride can undergo substitution reactions with other halides.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as chlorine or oxygen.
Reduction: Can be achieved using reducing agents like hydrogen gas.
Substitution: Typically involves halide salts like sodium chloride.
Major Products:
Oxidation: Stannic fluoride (SnF₄).
Reduction: Tin metal (Sn).
Substitution: Corresponding halide compounds.
Scientific Research Applications
Stannous fluoride has a wide range of applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its antimicrobial properties and its ability to inhibit bacterial growth.
Industry: Employed in the production of certain types of glass and ceramics.
Comparison with Similar Compounds
- Sodium fluoride (NaF)
- Sodium monofluorophosphate (MFP)
- Stannic fluoride (SnF₄)
Comparison:
- Sodium fluoride: Commonly used in toothpaste, but stannous fluoride is more effective in reducing dental caries and gingivitis .
- Sodium monofluorophosphate: Similar in efficacy to sodium fluoride, but stannous fluoride offers additional benefits such as antimicrobial properties .
- Stannic fluoride: Higher oxidation state of tin, less commonly used in dental applications compared to stannous fluoride .
Stannous fluoride stands out due to its dual therapeutic benefits, including its anticaries and antimicrobial properties, making it a valuable compound in dental care .
Properties
CAS No. |
7783-47-3 |
|---|---|
Molecular Formula |
F2Sn |
Molecular Weight |
156.71 g/mol |
IUPAC Name |
tin(2+);difluoride |
InChI |
InChI=1S/2FH.Sn/h2*1H;/q;;+2/p-2 |
InChI Key |
ANOBYBYXJXCGBS-UHFFFAOYSA-L |
impurities |
... 0.2% insoluble substances and 50 mg/kg of antimony /in USP grade/. Grades of purity: 97.5% |
SMILES |
F[Sn]F |
Canonical SMILES |
[F-].[F-].[Sn+2] |
boiling_point |
1052 °F at 760 mmHg (USCG, 1999) 850 °C |
Color/Form |
Monoclinic, lamellar plates White, monoclinic crystalline powde |
density |
2.79 (USCG, 1999) - Denser than water; will sink 4.57 @ 25 °C 4.57 g/cm³ |
melting_point |
419 °F (USCG, 1999) 213 °C |
Key on ui other cas no. |
7783-47-3 |
physical_description |
Stannous fluoride is a white crystalline solid. Sinks and mixes with water. (USCG, 1999) Dry Powder White lustrous solid; [Hawley] White odorless crystalline solid; [MSDSonline] WHITE CRYSTALLINE POWDER. |
Pictograms |
Corrosive; Irritant |
shelf_life |
FORMS OXYFLUORIDE, STANNOUS OXYFLUORIDE, ON EXPOSURE TO AIR. Aqueous solns decomp within a few hr to stannous hydroxides, forming a white precipitate; therefore, stannous fluoride solns must be prepared just prior to use. There was progressive decr in the amount of soluble fluoride extractable with water or saliva from 3 brands of toothpaste containing stannous fluoride after storage for 30 wk at 4 °C to 5 °C, 19 °C to 20 °C, or 35 °C to 37 °C. ... However, the ability to release fluoride was related to age & storage temperature & in view of loses of soluble fluoride of about 40% in 30 wk at room temperature, cold storage should be used. |
solubility |
30-39% in water at 20 °C Practically insol in ethanol, ether and chloroform 72-82% in anhydrous hydrogen fluoride at 20 °C In water: 31 g/100g at 0 °C; 78.5 g/100g at 106 °C Soluble in potassium hydroxide and fluorides. Solubility in water, g/100ml at 20 °C: 30 |
Synonyms |
Cav-X Difluoride, Tin Difluorides, Tin Floran Florans Fluoride, Stannic Fluoride, Stannous Fluoride, Tin Fluorides, Stannic Fluorides, Stannous Fluorides, Tin Fluoristan Fluoristans Gel-Kam Gel-Tin Omnii-Gel Omnii-Med Stanimax Stanimaxs Stannic Fluoride Stannic Fluorides Stannous Fluoride Stannous Fluorides Tetrafluoride, Tin Tetrafluorides, Tin Tin Difluoride Tin Difluorides Tin Fluoride Tin Fluorides Tin Tetrafluoride Tin Tetrafluorides |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


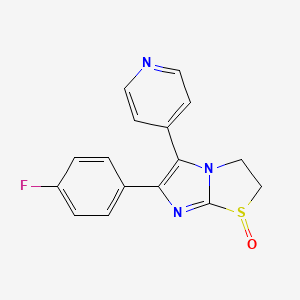
![5-[Bis(3-carboxy-4-hydroxyphenyl)methyl]-3-(3-carboxy-4-hydroxybenzyl)-2-hydroxybenzoic acid](/img/structure/B1218102.png)
